molecular formula C15H13N3 B10911178 2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine

2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine

Cat. No.: B10911178
M. Wt: 235.28 g/mol
InChI Key: PHERGUDHJNSTOR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine typically involves the reaction of 2-phenylethylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to a temperature of around 150°C for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and equipment. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced benzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents in the presence of appropriate catalysts and conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and catalysts such as Pd/C. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various benzimidazole derivatives with different functional groups, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex benzimidazole derivatives, which are important in various chemical reactions and processes.

    Biology: It is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(E)-2-phenylethenyl]-1H-benzimidazol-5-amine include other benzimidazole derivatives such as:

  • 2-[(E)-2-phenylethenyl]-1H-benzimidazole
  • 2-[(E)-2-phenylethenyl]-1H-benzimidazol-4-amine
  • 2-[(E)-2-phenylethenyl]-1H-benzimidazol-6-amine .

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

2-[(E)-2-phenylethenyl]-3H-benzimidazol-5-amine

InChI

InChI=1S/C15H13N3/c16-12-7-8-13-14(10-12)18-15(17-13)9-6-11-4-2-1-3-5-11/h1-10H,16H2,(H,17,18)/b9-6+

InChI Key

PHERGUDHJNSTOR-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=C(N2)C=C(C=C3)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(N2)C=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.